Product packaging for Ethyl p-nitrobenzyl carbonate(Cat. No.:CAS No. 943409-69-6)

Ethyl p-nitrobenzyl carbonate

Cat. No.: B3038980
CAS No.: 943409-69-6
M. Wt: 224.21 g/mol
InChI Key: NSBVDAMBDUXZAS-UHFFFAOYSA-N
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Description

Ethyl p-nitrobenzyl carbonate is a useful research compound. Its molecular formula is C10H12N2O4 and its molecular weight is 224.21 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H12N2O4 B3038980 Ethyl p-nitrobenzyl carbonate CAS No. 943409-69-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4-nitrophenyl)methyl N-ethylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O4/c1-2-11-10(13)16-7-8-3-5-9(6-4-8)12(14)15/h3-6H,2,7H2,1H3,(H,11,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSBVDAMBDUXZAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)OCC1=CC=C(C=C1)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Historical Context and Evolution of Ethyl P Nitrobenzyl Carbonate in Organic Chemistry

Early Development and Initial Reports on p-Nitrobenzyl Carbonates in Synthesis

The concept of using p-nitrobenzyl-based protecting groups emerged from the need for functionalities that could be cleaved under specific, non-acidic conditions. While early reports on the synthesis of related compounds like p-nitrobenzaldehyde and its derivatives date back to the late 19th and early 20th centuries, their strategic use as protecting groups became more prominent later. orgsyn.orgorgsyn.org The p-nitrobenzyl moiety was recognized for its stability under various reaction conditions and its susceptibility to cleavage via reduction of the nitro group. google.com This reductive cleavage mechanism, which proceeds through a p-aminobenzyl intermediate followed by a 1,6-elimination, offered an orthogonal deprotection strategy to the commonly used acid-labile (e.g., Boc) and base-labile (e.g., Fmoc) groups. google.com

The initial applications of p-nitrobenzyl carbonates were often in the context of peptide synthesis in solution, where protecting the side chains of amino acids is crucial. google.com The reactivity of p-nitrophenyl carbonates, which are closely related precursors, was also explored in the synthesis of carbamates and other derivatives. beilstein-journals.orgnih.gov These early investigations laid the groundwork for the development of more specialized p-nitrobenzyl-based protecting groups, including ethyl p-nitrobenzyl carbonate.

Evolution of Strategic Applications for this compound in Protecting Group Chemistry

The strategic application of this compound evolved as chemists sought to fine-tune the properties of protecting groups for specific synthetic challenges. The ethyl carbonate portion of the molecule influences its reactivity and physical properties. The introduction of the p-nitrobenzyl carbonate protecting group often involves the reaction of an alcohol with p-nitrobenzyl chloroformate in the presence of a base. thieme-connect.de

A key advantage of the p-nitrobenzyl carbonate group is its orthogonality. It remains stable under conditions used to remove other protecting groups like tert-butyloxycarbonyl (Boc), which is acid-labile, and 9-fluorenylmethyloxycarbonyl (Fmoc), which is base-labile. google.com This orthogonality is highly valuable in the synthesis of complex molecules with multiple functional groups that require sequential protection and deprotection steps.

The deprotection of p-nitrobenzyl carbonates is typically achieved through methods that reduce the nitro group, such as catalytic hydrogenation or using reducing agents like zinc in acetic acid. thieme-connect.de The resulting p-aminobenzyl carbonate is unstable and fragments to release the free hydroxyl group, carbon dioxide, and p-aminobenzyl alcohol. thieme-connect.de Furthermore, p-nitrobenzyl-based protecting groups, including carbonates, can also be cleaved photolytically, offering another mild and selective deprotection method. wikipedia.orgscispace.com

Comparative Analysis of the Role of this compound with Other Carbonate Protecting Groups in Synthetic Methodologies

To appreciate the specific role of this compound, it is useful to compare it with other common carbonate protecting groups used in organic synthesis. The choice of a protecting group is dictated by factors such as its ease of introduction, stability to various reaction conditions, and the conditions required for its removal. wikipedia.org

Protecting GroupAbbreviationTypical Cleavage ConditionsKey Features
Benzyl (B1604629) Carbonate Cbz or ZCatalytic HydrogenolysisCommonly used for amines; stable to mild acid and base. thieme-connect.de
tert-Butyl Carbonate BocStrong Acid (e.g., TFA)Widely used for amines; stable to base and nucleophiles. thieme-connect.deacs.org
9-Fluorenylmethyl Carbonate FmocBase (e.g., Piperidine)Base-lability is a key feature; widely used in solid-phase peptide synthesis. thieme-connect.de
Allyl Carbonate AllocPd(0) CatalysisCleavage is orthogonal to many other protecting groups. thieme-connect.de
2,2,2-Trichloroethyl Carbonate TrocReductive Cleavage (e.g., Zn/AcOH)Cleaved under reductive conditions. thieme-connect.de
p-Nitrobenzyl Carbonate PNBReductive Cleavage (e.g., Zn/AcOH, H₂/Pd), PhotolysisOrthogonal to acid- and base-labile groups; can be cleaved under mild reductive or photolytic conditions. thieme-connect.dewikipedia.org

As the table illustrates, each carbonate protecting group has a distinct set of properties that makes it suitable for particular synthetic strategies. This compound, as a member of the p-nitrobenzyl carbonate family, offers the unique advantage of cleavage under mild reductive or photolytic conditions, providing an orthogonal approach that is critical in complex, multi-step syntheses. google.comthieme-connect.dewikipedia.org While benzyl carbonates are removed by hydrogenolysis, and Boc and Fmoc groups are cleaved by acid and base respectively, the p-nitrobenzyl group's removal conditions are distinct, allowing for selective deprotection in the presence of these other common protecting groups.

Methodologies for the Chemical Synthesis of Ethyl P Nitrobenzyl Carbonate

Conventional Synthetic Routes to Ethyl p-Nitrobenzyl Carbonate

Traditional methods for synthesizing this compound primarily rely on the reaction of p-nitrobenzyl alcohol with highly reactive carbonyl sources. These routes are well-established but often involve hazardous reagents.

Synthesis via Phosgenation or Phosgene (B1210022) Equivalents from p-Nitrobenzyl Alcohol

The most direct conventional synthesis of this compound proceeds in a two-step sequence involving the formation of a key intermediate, p-nitrobenzyl chloroformate.

First, p-nitrobenzyl alcohol is reacted with phosgene. In a typical laboratory procedure, phosgene gas is bubbled into cold dioxane. A solution of p-nitrobenzyl alcohol in dioxane is then added, and the reaction is allowed to proceed overnight at room temperature. lookchem.com This reaction forms p-nitrobenzyl chloroformate. After the removal of excess phosgene and solvent, the resulting oily residue of p-nitrobenzyl chloroformate is dissolved in absolute ethanol (B145695). lookchem.com This second step yields this compound, which crystallizes from the solution and can be collected and purified by recrystallization from ethanol. lookchem.com A reported yield for this final step is approximately 87% (0.52 g from 0.6 g of the chloroformate intermediate). lookchem.com

Due to the extreme toxicity of phosgene gas, safer alternatives known as phosgene equivalents have been developed. sigmaaldrich.com These include solid compounds like triphosgene (B27547) (bis(trichloromethyl) carbonate) and diphosgene (trichloromethyl chloroformate). sigmaaldrich.comnih.gov A patented method describes the synthesis of p-nitrobenzyl chloroformate by reacting p-nitrobenzyl alcohol with triphosgene in an organic solvent in the presence of an acid-binding agent, such as triethylamine (B128534) or pyridine, at temperatures ranging from -40 to 20°C. google.com This approach avoids handling gaseous phosgene, mitigating significant safety risks, and reportedly achieves high yields (95%) and purity (99.0%) of the chloroformate intermediate. google.com This intermediate can then be reacted with ethanol as described above to produce the target compound.

Table 1: Synthesis of p-Nitrobenzyl Chloroformate Intermediate

Reagent Co-reagent/Catalyst Solvent Temperature Yield Purity Source
p-Nitrobenzyl alcohol, Phosgene - Dioxane Room Temp. Not specified Not specified lookchem.com

Synthesis through Transcarbonylation Reactions and Activated Carbonate Precursors

Transcarbonylation offers an alternative pathway to carbonate synthesis. This method involves the transfer of a carbonyl group from a donor carbonate, such as dimethyl carbonate (DMC) or diethyl carbonate (DEC), to an alcohol. researchgate.nettandfonline.comresearchgate.net While not specifically detailed for this compound in the searched literature, a plausible route would involve the reaction of p-nitrobenzyl alcohol with diethyl carbonate, likely catalyzed by a base to enhance the nucleophilicity of the alcohol.

The concept of activated carbonate precursors is central to many synthetic strategies. sigmaaldrich.com In the context of this compound, p-nitrobenzyl chloroformate itself acts as an activated precursor. lookchem.comthieme-connect.de Its high reactivity allows for the facile reaction with ethanol to form the final product. lookchem.com

Other activated precursors can also be synthesized and used. For instance, p-nitrobenzyl succinimidyl carbonate can be prepared from p-nitrobenzyl chloroformate and the thallium salt of N-hydroxysuccinimide. cdnsciencepub.com This stable, crystalline solid could then potentially be used to transfer the p-nitrobenzyloxycarbonyl group to ethanol. This method of using activated esters is a common strategy for forming linkages like carbamates and carbonates, especially in fields like peptide synthesis. cdnsciencepub.comnih.gov

Green Chemistry Approaches in the Synthesis of this compound

In line with the principles of green chemistry, efforts are being made to develop more environmentally benign synthetic methods that reduce waste and avoid hazardous substances. core.ac.uk

Exploration of Solvent-Free Synthesis Methodologies

Solvent-free synthesis is a key principle of green chemistry, aiming to reduce the environmental impact associated with solvent use and disposal. core.ac.ukumb.edu Research has shown that various reactions, including oxidations and amine synthesis, can be successfully carried out under solvent-free conditions, sometimes with improved yields compared to conventional solvent-based methods. core.ac.uklookchem.com For example, the oxidation of alcohols under solvent-free conditions has been shown to produce higher yields than reactions conducted in dichloromethane (B109758). core.ac.uk While no specific solvent-free protocol for this compound was found, the success in related areas suggests its feasibility. Such a reaction might involve heating a mixture of p-nitrobenzyl alcohol, a carbonate source like diethyl carbonate, and a solid catalyst.

Catalytic Approaches for Enhanced Selectivity and Yield in this compound Synthesis

Catalysis is fundamental to developing efficient and selective chemical transformations. For carbonate synthesis, various catalytic systems have been explored. In the synthesis of cyclic carbonates, synergistic, metal-free catalyst systems combining an organic base (e.g., DBU) and an activator (e.g., benzyl (B1604629) bromide) have proven effective. rsc.org

For the synthesis of this compound, a catalytic approach could involve:

Base Catalysis : Using a base like sodium ethoxide or potassium carbonate can deprotonate the p-nitrobenzyl alcohol, increasing its nucleophilicity and facilitating its reaction with a carbonate precursor like ethyl chloroformate or diethyl carbonate. tandfonline.com

Organocatalysis : Non-nucleophilic bases and other organocatalysts can be employed to activate reactants under mild conditions, potentially improving selectivity and reducing side reactions. rsc.org

Metal Catalysis : Although less common for this specific transformation, palladium catalysts have been used in reactions involving carbonate groups, and ruthenium catalysts have been used to oxidize p-nitrobenzyl alcohol. researchgate.netgoogle.com

The goal of employing catalysts is to enable the reaction to proceed under milder conditions, with lower energy consumption, higher atom economy, and greater selectivity, all of which are tenets of green chemistry. core.ac.ukrsc.org

Optimization of Reaction Parameters in this compound Synthesis

To maximize the yield and purity of this compound, careful optimization of several reaction parameters is essential. brainly.com

Temperature : Temperature control is critical. The initial phosgenation or activation of p-nitrobenzyl alcohol is often conducted at low temperatures (e.g., 0°C or below) to manage the exothermic nature of the reaction and prevent the decomposition of the reactive chloroformate intermediate. google.comgoogle.com Subsequent reactions may require different temperatures to achieve a reasonable reaction rate without promoting side reactions. rsc.org

Reaction Time : The duration of the reaction must be sufficient for completion, but extended times can lead to the formation of byproducts. rsc.orgbrainly.com Monitoring the reaction progress using techniques like Thin-Layer Chromatography (TLC) can help determine the optimal reaction time.

Solvent : The choice of solvent can significantly influence reaction kinetics and solubility. Polar aprotic solvents are often used for carbonate synthesis. In the phosgenation route, dioxane or tetrahydrofuran (B95107) are common choices. lookchem.comgoogle.com

Stoichiometry and Order of Addition : The molar ratio of reactants and the sequence in which they are added can impact the outcome. researchgate.netbrainly.com For instance, using a slight excess of the acylating agent can help drive the reaction to completion, while the order of adding reagents can sometimes suppress unwanted side reactions. researchgate.netgoogle.com

Workup and Purification : The final yield and purity depend heavily on the workup procedure. This typically involves quenching the reaction, neutralizing any acidic byproducts (e.g., with an aqueous bicarbonate solution), extracting the product into an organic solvent, and finally purifying it through methods like recrystallization or column chromatography.

Table 2: General Factors for Optimization in Carbonate Synthesis

Parameter Effect on Yield/Purity Typical Conditions/Considerations Source
Temperature Affects reaction rate and side product formation. Low temperatures (0°C to RT) for activation step to maintain stability. rsc.org
Solvent Influences solubility and reaction kinetics. Polar aprotic solvents (DCM, THF, Dioxane).
Catalyst Increases reaction rate and selectivity. Base catalysts (e.g., NaOEt, K₂CO₃, Pyridine). tandfonline.com
Reaction Time Insufficient time leads to low yield; excessive time can increase byproducts. 1 to 24 hours, monitored by TLC. rsc.org

| Reactant Ratio | Affects reaction completion and can lead to excess unreacted starting material. | Stoichiometric control or slight excess of one reagent. | brainly.com |

Temperature and Pressure Effects on Synthetic Efficiency

Temperature and pressure are critical parameters that significantly influence the efficiency of carbonate synthesis. In the synthesis of cyclic carbonates from epoxides and carbon dioxide, temperature plays a crucial role. For example, lowering the reaction temperature from 65 °C to 45 °C can result in a moderate yield, while a further decrease to 25 °C may lead to an unsatisfactory yield. rsc.org This suggests that an optimal temperature is necessary to achieve high conversion rates.

Pressure, particularly of carbon dioxide, also heavily impacts the reaction. In some syntheses, increasing the CO2 pressure up to 0.8 MPa in an autoclave has been shown to enhance the conversion of starting materials, even with a reduced catalyst loading. unimi.it Conversely, reactions performed under a constant flow of CO2 at atmospheric pressure have also demonstrated a remarkable increase in conversion, although this method can be wasteful. unimi.it The synthesis of diethyl carbonate from ethanol and carbon dioxide has been optimized at an initial CO2 pressure of approximately 40 bar and a temperature of 190°C. ui.ac.id

Table 1: Effect of Temperature on Cyclic Carbonate Yield

Temperature (°C)Yield (%)
65Optimal
4585
2554
Data derived from a study on cycloaddition of epoxides to CO2. rsc.org

Catalyst Loading and Reaction Time Optimization for Product Integrity

The integrity and yield of the final product are highly dependent on the optimization of catalyst loading and reaction time. Increasing the catalyst loading does not always lead to a proportional increase in product yield. In some cases, doubling the catalyst from 0.5 mol% to 1 mol% only results in a modest increase in conversion, and further increases may show no significant effect. unimi.it The optimal catalyst loading is often determined by balancing reaction rate and cost-effectiveness. For certain reactions, a catalyst loading of 5 mol% has been identified as optimal. rsc.org

Reaction time is another key variable. The reaction rate is typically fastest at the beginning and slows down as the concentration of reactants decreases. rsc.org Extending the reaction time can lead to higher yields, but there is often a point of diminishing returns. For example, in one study, extending the reaction time from 20 hours to 22 hours increased the yield from 89% to 95%, with no further improvement observed at 24 hours. rsc.org Therefore, optimizing the reaction time is crucial for maximizing efficiency.

Table 2: Optimization of Reaction Time for Product Yield

Reaction Time (h)Yield (%)
2089
2295
2495
Data derived from a study on cycloaddition of epoxides to CO2. rsc.org

Purification and Isolation Techniques for Research-Grade this compound

Achieving research-grade purity of this compound necessitates effective purification and isolation techniques to remove unreacted starting materials, catalysts, and byproducts.

Chromatographic Purification Strategies for Enhanced Purity

Column chromatography is a widely used and effective method for purifying organic compounds. For nitrobenzyl derivatives, silica (B1680970) gel is a common stationary phase. The choice of eluent (the mobile phase) is critical for achieving good separation. A mixture of dichloromethane and methanol (B129727) has been successfully used to purify a related nitrobenzyl carbonate. rsc.org Another example utilized an eluent system of dichloromethane, methanol, and acetic acid. rsc.org For p-nitrobenzyl C-functionalized diethylenetriamine (B155796) pentaacetic acids, anion-exchange chromatography has been reported as the method of choice for purification for clinical applications. nih.gov Flash column chromatography is another efficient purification technique, often using a gradient of ethyl acetate (B1210297) in hexanes as the eluent. rsc.orgnih.gov

Recrystallization and Precipitation Methodologies for Compound Isolation

Recrystallization is a powerful technique for purifying solid compounds. The process involves dissolving the crude product in a suitable solvent at an elevated temperature and then allowing it to cool slowly, causing the desired compound to crystallize out in a purer form. Ethyl acetate is a solvent that has been used for the recrystallization of related compounds. scispace.comgoogle.is In some cases, a mixture of solvents, such as ethanol and water, is used for recrystallization. thieme-connect.de

Precipitation is another method for isolating a product from a solution. This can be achieved by adding a substance that reduces the solubility of the desired compound. For instance, a peptide was isolated by precipitation in diethyl ether. rsc.org Acidification of an aqueous solution can also induce precipitation of the product, which can then be collected by filtration. thieme-connect.de

Mechanistic Investigations of Ethyl P Nitrobenzyl Carbonate Reactivity

Reaction Kinetics and Thermodynamic Analysis of Ethyl p-Nitrobenzyl Carbonate Transformations

The kinetics and thermodynamics of this compound reactions are fundamental to predicting its stability and reactivity under various conditions. These parameters are often investigated through solvolysis, hydrolysis, and decarboxylation studies.

Kinetic Studies of Carbonate Cleavage and Decarboxylation

The cleavage of the carbonate group in p-nitrobenzyl derivatives can proceed through several mechanisms, with the observed kinetics being highly dependent on the solvent and reaction conditions. While specific kinetic data for this compound is limited, studies on analogous compounds such as p-nitrobenzyl chloroformate offer significant insights. The solvolysis of p-nitrobenzyl chloroformate, for instance, is well-correlated by the extended Grunwald-Winstein equation, indicating a high sensitivity to solvent nucleophilicity and a moderate sensitivity to solvent ionizing power. researchgate.net This is consistent with a rate-determining associative mechanism across a wide range of solvents. researchgate.nethanyang.ac.kr

The rate of hydrolysis for related p-nitrophenyl esters is also influenced by the reaction medium. For example, the hydrolysis of p-nitrophenyl alkanoates in aqueous mixtures containing cosolvents like ethylene (B1197577) glycol or DMSO shows that the removal of hydrophobic aggregation of longer alkyl chains leads to nearly identical hydrolysis rates for esters from C4 to C12. cdnsciencepub.com This suggests that once solvent effects are accounted for, the intrinsic reactivity of the acyl group is similar. The rate-limiting step in the photolytic release of alcohols from photolabile carbonates is often the thermal decarboxylation of the initially formed monoalkyl carbonate salt. The rate of this decarboxylation step is crucial in applications such as "caged" compounds for time-resolved biological studies.

Interactive Data Table: Solvolysis of p-Nitrobenzyl Chloroformate at 25.0 °C

Solvent10⁴ k (s⁻¹)
100% EtOH1.96
90% EtOH6.55
80% EtOH13.9
100% MeOH11.2
90% MeOH22.2
80% MeOH35.8
90% Acetone0.0811
80% Acetone0.472
97% TFE4.88
Data sourced from studies on p-nitrobenzyl chloroformate, a close analog of this compound. TFE stands for 2,2,2-trifluoroethanol.

Thermodynamic Stabilities of Reaction Intermediates and Transition States

The stability of intermediates and transition states is a key determinant of the reaction pathway. The electron-withdrawing p-nitro group plays a significant role in stabilizing the transition state of nucleophilic attack on the carbonyl carbon. pearson.comaskfilo.com This stabilization lowers the activation energy (Ea) and accelerates the reaction rate compared to unsubstituted or electron-donating group-substituted analogues. pearson.comaskfilo.com

Interactive Data Table: Calculated Thermodynamic Parameters for a Nitrobenzyl Carbonate Reaction

ParameterValue (kcal/mol)
ΔG‡ (TS1)21.0
ΔG (Intermediate)15.5
ΔG‡ (TS2)18.2
ΔG (Product)-5.0
Data from a computational study on the methanolysis of 4,5-dimethoxy-2-nitrobenzyl(4-nitrophenyl)carbonate, illustrating the energy profile of a related system. researchgate.net

Detailed Studies of Reaction Pathways Involving this compound

The reactivity of this compound is characterized by its susceptibility to both nucleophilic and radical-mediated transformations. The specific pathway followed is dictated by the nature of the reactants, catalysts, and reaction conditions.

Nucleophilic Attack Mechanisms on the Carbonate Moiety

A notable example of nucleophilic attack involves the reaction of p-nitrophenyl carbonates with strong, non-nucleophilic bases like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and 1,5-diazabicyclo[4.3.0]non-5-ene (DBN). beilstein-journals.org Instead of acting as a base to promote elimination or deprotonation, DBU attacks the electrophilic carbonyl carbon, leading to a ring-opening of the DBU structure itself and the formation of a caprolactam carbamate (B1207046). beilstein-journals.org This reactivity highlights that the nucleophilic character of such bases can dominate when the substrate is sufficiently electrophilic, a condition met by p-nitrophenyl carbonates. beilstein-journals.org The reaction is proposed to proceed via nucleophilic attack of the amidine on the carbonate, forming a reactive intermediate that, upon workup with ambient water, hydrolyzes to open the DBU ring. beilstein-journals.org

Radical Pathways in p-Nitrobenzyl Carbonate Transformations

The nitroaromatic structure of this compound makes it susceptible to single-electron transfer (SET) reactions, initiating radical pathways. Photochemical activation or reaction with reducing agents can lead to the formation of a radical anion. cdnsciencepub.com This radical anion can then undergo fragmentation. While direct studies on this compound are scarce, research on related p-nitrobenzyl compounds shows that the p-nitrobenzyl radical can be generated and subsequently participate in various reactions. cdnsciencepub.com For instance, p-nitrobenzyl radicals readily add to electron-rich double bonds. cdnsciencepub.com

The rate constants for reactions of various carbon-centered radicals, including benzyl (B1604629) radicals, have been compiled, providing a basis for understanding their reactivity in aqueous solutions. nist.gov In the context of bioreductive drugs, 4-nitrobenzyl carbamates are reduced to the corresponding hydroxylamines, which then fragment. aocs.org The fragmentation of these hydroxylamines is accelerated by electron-donating substituents on the benzyl ring, which stabilize the developing positive charge on the benzylic carbon, suggesting a mechanism with carbocation character in the transition state. aocs.org

Catalytic Effects on the Reactivity of this compound

The reactivity of this compound can be significantly influenced by catalysts. Both acid and base catalysis can accelerate cleavage and other transformations. Simple bases like sodium bicarbonate have been shown to catalyze the acylation of alcohols, including 4-nitrobenzyl alcohol, with acetic anhydride (B1165640) at room temperature. askfilo.com The catalytic cycle is proposed to involve the bicarbonate ion abstracting a proton from the intermediate formed between the alcohol and the anhydride. askfilo.com

More complex catalytic systems have also been explored. For example, the combination of DBU and benzyl bromide acts as a synergistic catalyst for the cycloaddition of CO₂ to epoxides to form cyclic carbonates. rsc.org The proposed mechanism involves the formation of an aminidinium salt that facilitates the ring-opening of the epoxide, and a DBU-CO₂ adduct that acts as the activated form of carbon dioxide. rsc.org Although this is a carbonate formation reaction, it provides a model for how organic bases can catalytically activate carbonate-related transformations. Heterogeneous catalysts, such as zeolites, have been used in the Cannizzaro reaction of p-nitrobenzaldehyde, demonstrating the potential for solid-acid catalysts to promote reactions in related systems. mdpi.com The use of metal catalysts, such as palladium, has been reported for the decarboxylation of cyclic carbonates, expanding the range of catalytic methods applicable to carbonate transformations. mdpi.com

Interactive Data Table: Catalytic Acetylation of 4-Nitrobenzyl Alcohol

CatalystYield of 4-Nitrobenzyl Acetate (B1210297) (%)
Sodium Bicarbonate93
Potassium Bicarbonate80-95
Cesium Bicarbonate>95
Sodium Carbonate80-95
Potassium Carbonate80-95
Cesium Carbonate80-95
Lithium Carbonate>95
Data from the catalyzed acetylation of 4-nitrobenzyl alcohol with acetic anhydride, illustrating the efficacy of various carbonate and bicarbonate catalysts. askfilo.com

Role of Acidic and Basic Catalysis in Carbonate Reactions

The reactivity of carbonates, including this compound, can be significantly influenced by the presence of acidic or basic catalysts. These catalysts function by altering the electronic nature of the substrate or the attacking nucleophile, thereby lowering the activation energy of the reaction.

Acid Catalysis In acid catalysis, the catalyst is typically a proton (H+) donor (Brønsted-Lowry acid) or an electron pair acceptor (Lewis acid). wikipedia.org For a carbonate ester like this compound, acid catalysis generally proceeds via protonation of the carbonyl oxygen. This protonation enhances the electrophilicity of the carbonyl carbon, making it more susceptible to attack by weak nucleophiles. This mechanism is fundamental in reactions such as esterification and transesterification. wikipedia.org The conjugate acid of the carbonyl group serves as a more potent electrophile than the neutral species. wikipedia.org In the context of this compound, this activation could facilitate hydrolysis or alcoholysis. Solid acid catalysts can also be employed, which are crucial in industrial applications for converting alcohols into other compounds by transforming poor leaving groups, like hydroxyls, into better ones. wikipedia.org

Basic Catalysis Base-catalyzed reactions involve a proton acceptor (Brønsted-Lowry base). These catalysts can increase the rate of reaction in several ways. A common mechanism involves the deprotonation of a nucleophile, increasing its nucleophilicity and thus its reactivity towards the electrophilic carbonyl carbon of the carbonate. Alternatively, in reactions like elimination, a base can abstract a proton from a carbon atom adjacent to the activating group. Heterogeneous basic catalysts, such as alkali ion-exchanged zeolites or metal oxides, are known to be effective for various organic transformations. sciencenet.cn The activity of these solid bases often depends on the catalyst's composition and pretreatment conditions, which determine the nature and strength of the basic sites on the surface. sciencenet.cn For this compound, a strong base could potentially promote hydrolysis by generating hydroxide (B78521) ions or facilitate elimination reactions depending on the reaction conditions and the structure of the substrate. Phase-transfer catalysis (PTC) is a specific technique where an inorganic base is used to deprotonate a substrate, generating a reactive organic anion that can participate in subsequent reactions. mdpi.com

Transition Metal and Organocatalysis in C-O Bond Activation

The activation of carbon-oxygen (C-O) bonds is a key step in many synthetic transformations of carbonates. Both transition metal complexes and metal-free organocatalysts have emerged as powerful tools for this purpose, enabling reactions that might otherwise be challenging. rsc.org

Transition Metal Catalysis Transition metal catalysis offers a diverse range of reactivities for activating stable bonds. acs.org For a substrate like this compound, which contains both an ethyl carbonate and a p-nitrobenzyl group, transition metals could catalyze the cleavage of the C-O bonds through several mechanistic pathways. One of the most common mechanisms involves the oxidative addition of the metal complex into the C-O bond. The benzylic C-O bond, in particular, is a potential site for such activation. This strategy is widely used in C-H bond activation and has been extended to other bond-forming reactions. nih.gov Catalysts based on metals like cobalt, nickel, palladium, or iron have been developed for various transformations, including cross-coupling and etherification reactions. acs.orgacs.org The choice of metal and ligands is crucial for controlling the activity and selectivity of the catalyst. acs.org

Organocatalysis Organocatalysis utilizes small organic molecules to accelerate chemical reactions, offering a metal-free alternative to traditional catalysis. google.com For this compound, several organocatalytic strategies could be envisioned for C-O bond activation.

N-Heterocyclic Carbenes (NHCs) : NHCs are versatile catalysts with diverse activation modes. researchgate.net They can act as strong nucleophiles and bases, potentially attacking the carbonyl carbon of the carbonate to form an acylazolium intermediate. This intermediate is highly activated and can participate in a variety of subsequent transformations. researchgate.net

Hydrogen-Bonding Catalysis : Catalysts such as ureas, thioureas, or phosphoric acids can activate substrates through hydrogen bonding. numberanalytics.commdpi.com These catalysts can interact with the carbonyl oxygen of this compound, polarizing the C=O bond and increasing the electrophilicity of the carbonyl carbon. This activation can stabilize transition states and direct reaction pathways. numberanalytics.com The combination of an organocatalyst with another catalytic species, known as synergistic catalysis, can enable novel transformations by activating different parts of the reacting molecules simultaneously. mdpi.com

Table 1: Potential Catalytic Approaches for C-O Bond Activation in this compound

Catalyst Type Example Catalyst Class Potential Activation Mechanism on this compound
Transition Metal Palladium (Pd), Nickel (Ni), Cobalt (Co) Complexes Oxidative addition into the benzylic C(sp³)-O bond.
Organocatalyst N-Heterocyclic Carbenes (NHCs) Nucleophilic attack on the carbonyl carbon to form a reactive acylazolium intermediate.
Organocatalyst Thioureas, Chiral Phosphoric Acids Hydrogen bonding to the carbonyl oxygen to increase electrophilicity.
Acid Catalyst H₂SO₄, Solid Acids Protonation of the carbonyl oxygen to activate the carbonyl carbon for nucleophilic attack. wikipedia.org
Base Catalyst KOH, Basic Zeolites Generation of a more potent nucleophile (e.g., alkoxide from alcohol) for attack on the carbonyl. sciencenet.cn

Solvent Effects on Reaction Mechanisms of this compound

The choice of solvent is critical in chemical reactions as it can profoundly influence reaction rates and even alter mechanistic pathways. The solvent's properties, such as polarity, dielectric constant, and its ability to form specific interactions like hydrogen bonds, play a crucial role. weebly.com

Polarity and Dielectric Constant Influences on Reaction Rates

The polarity and dielectric constant (ε) of a solvent describe its ability to solvate charged or polar species. For reactions involving this compound that proceed through a charged or highly polar transition state, the solvent's polarity can have a dramatic effect on the reaction rate.

According to the Hughes-Ingold rules and transition state theory, reactions that generate charge in the transition state are accelerated by polar solvents. ku.edu For instance, a hypothetical Sₙ2 reaction where a nucleophile attacks the benzylic carbon of this compound would likely involve a transition state with significant charge separation. In such a case, increasing the solvent's dielectric constant would stabilize this charged transition state more than the neutral reactants, thereby lowering the activation energy and increasing the reaction rate. ku.educdnsciencepub.com This trend is often observed in Menshutkin reactions and other nucleophilic substitutions. ku.edu The rate of nitration reactions has also been shown to increase in solvents with a high dielectric constant. researchgate.net Conversely, reactions where charge is dispersed or destroyed in the transition state are typically slowed by polar solvents. The relationship between the logarithm of the rate constant (log k) and functions of the dielectric constant, such as 1/ε or (ε-1)/(2ε+1), can provide insight into the nature of the transition state. cdnsciencepub.comresearchgate.net

Table 2: Illustrative Effect of Solvent Polarity on a Hypothetical Sₙ2 Reaction Rate of this compound

Solvent Dielectric Constant (ε at 25°C) Expected Relative Rate Constant (k_rel) Rationale
n-Hexane 1.88 Very Low Nonpolar; minimal stabilization of a charged transition state.
Toluene (B28343) 2.38 Low Low polarity; poor stabilization of a charged transition state.
Dichloromethane (B109758) 8.93 Moderate Moderately polar; provides some stabilization.
Acetone 20.7 High Polar aprotic; effectively stabilizes a charged transition state. nih.gov
Acetonitrile 37.5 Very High High polarity; strong stabilization of a charged transition state. ku.edu
Dimethyl Sulfoxide (DMSO) 46.7 Very High Highly polar aprotic; excellent stabilization of a charged transition state. ku.eduresearchgate.net

Note: The relative rate constants are hypothetical and for illustrative purposes to demonstrate the general trend.

Specific Solvent Interactions and Hydrogen Bonding Effects in Reaction Pathways

Beyond bulk polarity, specific interactions between the solvent and reacting molecules, particularly hydrogen bonding, can significantly impact reaction mechanisms. utwente.nl Solvents are often classified as protic (hydrogen bond donors) or aprotic (lacking acidic protons).

Protic Solvents (e.g., water, methanol (B129727), ethanol) can act as hydrogen bond donors. numberanalytics.com In reactions involving this compound, these solvents can form hydrogen bonds with the lone pairs on the carbonyl and ether oxygens. This solvation can stabilize the ground state of the carbonate, potentially increasing the activation energy for a reaction where these lone pairs are involved, such as nucleophilic attack. However, protic solvents are also excellent at solvating leaving groups, which can facilitate reactions where a leaving group is expelled in the rate-determining step. For reactions involving anionic nucleophiles, protic solvents can form a solvation shell around the nucleophile, reducing its reactivity. ku.edu

Aprotic Solvents (e.g., DMSO, DMF, acetonitrile) cannot donate hydrogen bonds. Polar aprotic solvents are particularly effective at accelerating Sₙ2 reactions. ku.edu They can solvate cations well but leave anions relatively "bare" and highly reactive. ku.edu In a reaction with this compound, using a polar aprotic solvent would enhance the nucleophilicity of an anionic nucleophile, leading to a faster reaction rate compared to a protic solvent of similar polarity. researchgate.net The ability of a solvent to act as a hydrogen bond acceptor (HBA) versus a hydrogen bond donor (HBD) is a key factor. lucp.net For example, aprotic HBA solvents like ethyl acetate can interact differently with reactants and transition states than protic HBD solvents like chloroform (B151607) or 1-octanol. utwente.nl

Table 3: Classification of Solvents and Potential Interactions with this compound

Solvent Class Example Solvents Key Interaction with this compound Potential Mechanistic Effect
Polar Protic Water, Methanol Hydrogen bonding to carbonyl and ether oxygens. Stabilizes the carbonate ground state; can stabilize leaving groups; deactivates anionic nucleophiles. ku.edu
Polar Aprotic DMSO, Acetonitrile, DMF Dipole-dipole interactions. Enhances nucleophilicity of anions; effectively solvates charged transition states. ku.eduresearchgate.net
Nonpolar Aprotic Hexane, Toluene van der Waals forces. Minimal interaction; generally leads to slow rates for polar reactions.
H-Bond Donor (Aprotic) Chloroform Weak hydrogen bonding to carbonyl oxygen. Can activate the carbonyl group toward nucleophilic attack. utwente.nl

Compound Reference Table

Strategic Applications of Ethyl P Nitrobenzyl Carbonate in Advanced Organic Synthesis

Utilization of Ethyl p-Nitrobenzyl Carbonate as a Protecting Group

The p-nitrobenzyl (PNB) functionality, delivered by reagents like this compound, serves as a robust protecting group. Its stability under a range of reaction conditions, coupled with the multiple pathways available for its cleavage, makes it a strategic choice in multi-step syntheses.

Protection of Hydroxyl Groups in Complex Molecular Architectures

The protection of hydroxyl groups as p-nitrobenzyl carbonates is a key strategy in the synthesis of complex molecules, including carbohydrates and macrocycles. This transformation is typically achieved by reacting the alcohol with p-nitrobenzyl chloroformate in the presence of a base. thieme-connect.de The resulting p-nitrobenzyl carbonate is stable to various reaction conditions that might affect other protecting groups.

For instance, in a large-scale synthesis of Daunomycinone, a p-nitrobenzyl carbonate was instrumental. thieme-connect.de The protection was achieved by treating a hydroquinone (B1673460) derivative with p-nitrobenzyl chloroformate and calcium hydride, with sonication to promote the heterogeneous reaction. thieme-connect.de This protected intermediate then underwent a Diels-Alder reaction to construct the tetracyclic core of the target molecule. thieme-connect.de The stability of the p-nitrobenzyl carbonate was crucial for the success of this key transformation.

The p-nitrobenzyl group can also be introduced as an ether to protect alcohols. This is typically accomplished using p-nitrobenzyl bromide in the presence of a base. ketonepharma.com

Table 1: Protection of Hydroxyl Groups

Reagent Functional Group Protected Typical Conditions
p-Nitrobenzyl chloroformate Hydroxyl (as carbonate) Base (e.g., pyridine, CaH2)

Amino Group Protection Strategies Employing this compound

The p-nitrobenzyloxycarbonyl (pNZ or PNB-Z) group is a valuable protecting group for primary and secondary amines, particularly in peptide synthesis. luxembourg-bio.com It is readily introduced by reacting the amine with p-nitrobenzyl chloroformate. luxembourg-bio.comacs.org The resulting carbamate (B1207046) is stable to the conditions used for the removal of other common amine protecting groups like Boc and Fmoc, making it an orthogonal protecting group. luxembourg-bio.com

This orthogonality is a significant advantage in solid-phase peptide synthesis (SPPS), allowing for the selective deprotection of the pNZ group without affecting other protected functionalities on the peptide chain. luxembourg-bio.comgoogle.com The pNZ group has been successfully used in the synthesis of peptides and has been shown to minimize side reactions like aspartimide formation. luxembourg-bio.com

Table 2: Amino Group Protection

Reagent Protecting Group Key Features

Carboxylic Acid Protection Through p-Nitrobenzyl Ester/Carbonate Formation

The protection of carboxylic acids as p-nitrobenzyl (PNB) esters is a widely used strategy in organic synthesis. ketonepharma.comug.edu.pl These esters are typically prepared by reacting the carboxylic acid with p-nitrobenzyl bromide in the presence of a base. ketonepharma.com PNB esters are stable to a variety of reaction conditions but can be selectively cleaved when desired. wiley-vch.de

The electron-withdrawing nitro group on the benzyl (B1604629) ring increases the stability of the ester to acidic conditions compared to a standard benzyl ester. wiley-vch.de This enhanced stability is advantageous in syntheses where acidic conditions are required for other transformations.

Deprotection Strategies for the p-Nitrobenzyl Carbonate Moiety

A key advantage of the p-nitrobenzyl protecting group is the variety of methods available for its removal, allowing for selective deprotection in the presence of other functional groups.

Reductive Deprotection Methodologies (e.g., Hydrogenolysis, Dithionite (B78146) Reduction)

The most common method for cleaving p-nitrobenzyl carbonates and esters is through reduction of the nitro group. thieme-connect.de This reduction can be achieved using several methods, including catalytic hydrogenolysis (H2, Pd/C) or chemical reducing agents. thieme-connect.denih.gov

The reduction of the nitro group to an amine triggers a spontaneous 1,6-elimination, which releases the deprotected functional group and forms a p-aminobenzyl derivative that further decomposes. luxembourg-bio.comgoogle.com This "relay" deprotection mechanism is highly efficient. thieme-connect.de

Sodium dithionite (Na2S2O4) is another effective reagent for the reductive cleavage of p-nitrobenzyl groups. researchgate.netcore.ac.uknih.gov It is a mild reducing agent that can be used under neutral or slightly basic conditions, offering an alternative to catalytic hydrogenolysis. researchgate.netgoogle.com This method has been successfully applied in the deprotection of p-nitrobenzyl esters in the synthesis of cephalosporin (B10832234) antibiotics. google.com

Table 3: Reductive Deprotection Methods

Reagent/Method Substrate Key Features
Catalytic Hydrogenolysis (H2, Pd/C) p-Nitrobenzyl carbonates, esters, carbamates Mild conditions, high yield. thieme-connect.denih.gov
Zinc/Acetic Acid (Zn/AcOH) p-Nitrobenzyl carbonates Alternative to hydrogenolysis. thieme-connect.de
Sodium Dithionite (Na2S2O4) p-Nitrobenzyl esters, carbamates Mild, neutral/basic conditions. researchgate.netgoogle.com

Photolytic Cleavage of p-Nitrobenzyl Carbonates for Spatiotemporal Control

The p-nitrobenzyl group is a well-known photolabile protecting group (PPG), meaning it can be removed upon irradiation with light. wikipedia.orgacs.org This property allows for spatiotemporal control over the release of the protected functional group, which is particularly valuable in the synthesis of "caged" compounds and in biological applications. wikipedia.orgnih.gov

The photolytic cleavage of o-nitrobenzyl derivatives, which is mechanistically similar, proceeds through a Norrish Type II-like mechanism. wikipedia.org Upon absorption of a photon (typically in the UV range), the nitro group is excited, leading to an intramolecular hydrogen abstraction from the benzylic position to form an aci-nitro intermediate. wikipedia.org This intermediate then rearranges to release the protected group and 2-nitrosobenzaldehyde. wikipedia.org While p-nitrobenzyl derivatives also undergo photocleavage, the o-nitrobenzyl group is more commonly used as a PPG. scholasticahq.comacs.org

The efficiency of photolytic deprotection can be influenced by factors such as the wavelength of light, the solvent, and the pH. wikipedia.org Modifications to the nitrobenzyl core, such as the introduction of methoxy (B1213986) groups, can shift the absorption wavelength to longer, less damaging wavelengths. acs.org

Table 4: Photolytic Deprotection

Protecting Group Wavelength Key Features
p-Nitrobenzyl UV light Allows for spatiotemporal control of deprotection. wikipedia.orgacs.org

Base-Mediated and Nucleophilic Deprotection Pathways

The p-nitrobenzyl (PNB) group, often installed using reagents like this compound, is valued for its stability under a range of conditions and its susceptibility to specific deprotection methods. ug.edu.plthieme-connect.de Cleavage of the p-nitrobenzyl carbonate protecting group can be achieved through various base-mediated and nucleophilic pathways.

One common method involves the reduction of the nitro group to an amino group, which then triggers a spontaneous fragmentation. luxembourg-bio.comub.edu Reagents such as zinc in acetic acid can be used to reduce the nitro group, forming a p-aminobenzyl carbonate intermediate. thieme-connect.de This intermediate readily undergoes a 1,6-elimination to release the deprotected alcohol, carbon dioxide, and a p-aminobenzyl derivative. luxembourg-bio.com Other reducing agents like sodium dithionite (Na₂S₂O₄) and tin(II) chloride (SnCl₂) are also effective for this transformation, particularly in solid-phase peptide synthesis where mild and neutral conditions are paramount. luxembourg-bio.comub.edu

Direct nucleophilic cleavage is also a viable deprotection strategy. Strong bases such as aqueous sodium hydroxide (B78521) in methanol (B129727) have been shown to effectively remove p-nitrobenzyl groups from various substrates, including amides and ethers, likely through an oxidation mechanism at the benzylic position. nih.gov For carbonates specifically, hydrolysis under basic conditions can proceed via nucleophilic attack at the carbonyl carbon. emerginginvestigators.org The rate of this hydrolysis is influenced by the electron-withdrawing nature of the p-nitrophenyl group, which makes the carbonyl carbon more electrophilic. emerginginvestigators.org

Additionally, certain nucleophiles can be employed for the cleavage of p-nitrobenzyl esters, a related protecting group. Reagents like sodium sulfide (B99878) and other soft nucleophiles have been used to cleave ester bonds through an S_N2-type mechanism at the benzylic carbon. researchgate.net While this applies directly to esters, the principles of nucleophilic attack at the benzylic position are relevant to the broader chemistry of p-nitrobenzyl-protected compounds.

The choice of deprotection reagent and conditions can be tailored to the specific substrate and the presence of other functional groups in the molecule, highlighting the versatility of the p-nitrobenzyl protecting group in complex synthetic strategies.

This compound as a Precursor in Functionalization Reactions

This compound serves as a valuable reagent for the introduction of the p-nitrobenzyl (PNB) moiety in various functionalization reactions. Its reactivity is centered on the electrophilic nature of the carbonyl carbon and the subsequent utility of the incorporated p-nitrobenzyl group.

This compound and the closely related p-nitrobenzyl chloroformate are effective reagents for installing the p-nitrobenzyloxycarbonyl (Pnz) protecting group onto alcohols and amines. thieme-connect.delookchem.com The reaction typically proceeds via nucleophilic attack of the alcohol or amine on the carbonate's carbonyl carbon, leading to the formation of a new carbonate or carbamate linkage, respectively, with the release of ethanol (B145695). This method is advantageous for protecting hydroxyl and amino groups during multi-step syntheses. ub.edu

The p-nitrobenzyl group's electron-withdrawing nature enhances the reactivity of the carbonate, facilitating these protection reactions. mdpi.combeilstein-journals.org For instance, p-nitrophenyl carbonates, which are structurally similar and highly reactive, have been used to react with amines to form carbamate-linked compounds. beilstein-journals.org This reactivity is harnessed in complex syntheses, such as in the preparation of precursors for biologically active molecules and in solid-phase peptide synthesis where the Pnz group serves as a temporary Nα-protecting group. luxembourg-bio.comub.edu The stability of the Pnz group under various conditions, coupled with its selective removal, makes it an orthogonal protecting group compatible with other common protecting groups like Fmoc and Boc. luxembourg-bio.comub.edu

While this compound is primarily used for forming carbonates, the p-nitrobenzyl group itself is a key component in the synthesis of p-nitrobenzyl ethers and esters, which are important intermediates and protecting groups in their own right.

p-Nitrobenzyl Ethers: The synthesis of p-nitrobenzyl ethers often involves the Williamson ether synthesis, where an alkoxide reacts with a p-nitrobenzyl halide, such as p-nitrobenzyl bromide. organic-chemistry.orgdoubtnut.com This reaction proceeds via an S_N2 mechanism. For example, toluene (B28343) can be converted to p-nitrobenzyl ethyl ether through a three-step sequence: nitration to p-nitrotoluene, benzylic bromination with N-bromosuccinimide (NBS) to yield p-nitrobenzyl bromide, and finally, reaction with sodium ethoxide. doubtnut.com

p-Nitrobenzyl Esters: p-Nitrobenzyl esters are commonly prepared by reacting a carboxylic acid with a p-nitrobenzyl halide in the presence of a base, or by the esterification of a carboxylic acid with p-nitrobenzyl alcohol. acs.org A well-established method for synthesizing p-nitrobenzyl acetate (B1210297) involves refluxing p-nitrobenzyl chloride with fused sodium acetate in glacial acetic acid. orgsyn.org Similarly, ethyl p-nitrobenzoate can be synthesized by the esterification of p-nitrobenzoic acid with ethanol using a catalyst like silicon tetrachloride. google.com These esters are valuable in peptide synthesis for protecting the C-terminal carboxylic acid. acs.org

The following table summarizes the key reagents and products in the synthesis of these functional groups:

Desired Functional GroupStarting Material(s)Key Reagent(s)Product
p-Nitrobenzyl CarbonateAlcoholThis compoundR-O-CO-O-PNB
p-Nitrobenzyl EtherAlcohol, p-Nitrobenzyl bromideBase (e.g., NaH, Ag₂O)R-O-PNB
p-Nitrobenzyl EsterCarboxylic Acid, p-Nitrobenzyl chlorideBase (e.g., Sodium Acetate)R-COO-PNB

Introduction of p-Nitrobenzyl Moieties via Carbonate Reactivity in Complex Syntheses

Stereoselective and Enantioselective Applications Involving this compound

The p-nitrobenzyl group, introduced via reagents like this compound, can play a significant role in directing the stereochemical outcome of reactions. Its electronic properties and steric bulk are leveraged in both diastereoselective and enantioselective transformations.

The electron-withdrawing nature of the p-nitrobenzyl group has been shown to be advantageous in achieving high diastereoselectivity in certain reactions. In a rhodium(II)-catalyzed [3+3]-annulation of cyclic nitronates with vinyl diazoacetates, the use of a p-nitrobenzyl ester on the diazoacetate component resulted in good yields and excellent diastereoselectivity. mdpi.com This enhanced performance is attributed to the electron-accepting properties of the p-nitrobenzyl moiety, which favorably influences the transition state of the reaction. mdpi.com

In the context of glycosylation, the strategic placement of benzyl ethers with participating functionalities can control the stereoselective formation of glycosidic linkages. While not a direct application of the carbonate, the principle of using substituted benzyl groups to direct facial selectivity is well-established. researchgate.net The p-nitrobenzyl group, due to its electronic influence, can similarly be employed to favor the formation of one diastereomer over another in complex molecular architectures.

Derivatives containing the p-nitrobenzyl group are effective substrates in reactions mediated by chiral catalysts, leading to enantioenriched products. The efficiency of chirality transfer from the catalyst to the substrate often depends on subtle electronic and steric interactions. csic.es

For example, in an enantioconvergent and diastereoselective ternary catalysis for synthesizing atropisomeric hydrazides, α-amino-ynones bearing a 4-nitrobenzyl substituent were successfully used. rsc.org The reaction, catalyzed by a combination of gold(I) chloride and a chiral phosphoric acid, proceeded with high yield and excellent enantioselectivity (94% ee). rsc.org

Similarly, the enantioselective desymmetrization of 3-substituted oxetanes has been achieved using a SPINOL-derived chiral phosphoric acid catalyst. acs.org Substrates containing an N-(4-nitrobenzyl) group were converted to the corresponding chiral 1,4-benzoxazepines in high yields and with high enantioselectivity (up to 92% ee). acs.org The electronic nature of the p-nitrobenzyl group was found to be beneficial for achieving high levels of enantiocontrol in this transformation. acs.org

These examples demonstrate that substrates functionalized with a p-nitrobenzyl group are highly compatible with modern chiral catalyst systems, enabling the synthesis of complex chiral molecules with a high degree of stereocontrol.

Computational and Theoretical Investigations of Ethyl P Nitrobenzyl Carbonate

Quantum Chemical Calculations on the Electronic Structure of Ethyl p-Nitrobenzyl Carbonate

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electronic configuration. Methods like Density Functional Theory (DFT) and ab initio calculations provide a detailed picture of molecular orbitals, charge distribution, and conformational stability.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules due to its balance of accuracy and computational cost. nih.gov For this compound, DFT calculations can elucidate the distribution of electrons and the nature of its frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The presence of the para-nitrobenzyl group significantly influences the electronic properties. The nitro group (NO₂) is a strong electron-withdrawing group, which lowers the energy of the LUMO. researchgate.net DFT studies on similar para-substituted nitrobenzenes have shown a strong correlation between the LUMO energy and the reduction potential of the molecule; a lower LUMO energy indicates that the molecule is more easily reduced. researchgate.net In this compound, the LUMO is expected to be localized primarily on the p-nitrophenyl ring, making this part of the molecule susceptible to nucleophilic attack or electron transfer. acs.org

Natural Bond Orbital (NBO) analysis, often performed in conjunction with DFT calculations, can provide a quantitative measure of charge distribution. researchgate.net This analysis would likely show a significant positive charge on the carbon atom of the carbonyl group and the benzylic carbon, making them electrophilic centers. The oxygen atoms of the carbonate and nitro groups would exhibit negative charges. This charge distribution is crucial for understanding intermolecular interactions and predicting reactive sites within the molecule. mdpi.com

Table 1: Predicted Electronic Properties of this compound from DFT

Property Predicted Characteristic Implication
HOMO Energy Primarily located on the carbonate and ethyl groups. Site of potential oxidation.
LUMO Energy Low, localized on the p-nitrobenzyl moiety. researchgate.netacs.org Susceptibility to reduction and nucleophilic attack.
HOMO-LUMO Gap Relatively small. Indicates higher chemical reactivity. austinpublishinggroup.com
Charge on Carbonyl C Positive (δ+) Electrophilic center for nucleophilic attack.

| Charge on Nitro Group | Negative (δ-) on oxygens, positive on nitrogen. | Influences intermolecular interactions and solubility. |

Ab initio calculations, which are based on first principles without empirical parameters, are particularly useful for detailed conformational analysis. core.ac.ukrsc.org For a flexible molecule like this compound, several conformations are possible due to rotation around single bonds. Key rotational degrees of freedom include the orientation of the ethyl group and the p-nitrobenzyl group relative to the carbonate plane.

Table 2: Representative Torsion Angles for Conformational Analysis

Torsion Angle Description Expected Influence on Stability
O=C-O-CH₂ (Ethyl) Defines the orientation of the ethyl group. Steric interactions with the rest of the molecule.
O=C-O-CH₂ (Benzyl) Defines the orientation of the p-nitrobenzyl group. Governed by steric hindrance and potential intramolecular interactions. core.ac.uk

Density Functional Theory (DFT) Studies of Molecular Orbitals and Charge Distribution

Molecular Dynamics Simulations of this compound in Reaction Environments

While quantum mechanics describes the static electronic structure, molecular dynamics (MD) simulations provide insights into the behavior of molecules over time. MD simulations are crucial for understanding how a molecule interacts with its environment, such as a solvent or a biological receptor.

The choice of solvent can significantly affect the stability and reactivity of a solute. weebly.com MD simulations can model the explicit interactions between this compound and surrounding solvent molecules. researchgate.netchemrxiv.org By simulating the system over nanoseconds, one can observe the formation of solvation shells and analyze the orientation of solvent molecules around different parts of the solute.

In a polar solvent like dimethylformamide (DMF) or acetonitrile, the solvent dipoles would align to stabilize the charge distribution of the solute. The negative ends of the solvent dipoles would orient towards the electrophilic carbons (carbonyl and benzylic), while the positive ends would interact with the oxygen atoms of the carbonate and nitro groups. cdnsciencepub.com In non-polar solvents, weaker van der Waals interactions would dominate. These simulations can also provide information on the dynamic behavior of the molecule, such as its rotational and translational diffusion, which are key parameters influencing reaction kinetics. chemrxiv.org The study of organic carbonates in various solvents shows that both the composition of the solvent at the interface and the solvent environment around the molecule can vary dramatically, which has important implications for its reactivity. researchgate.net

The p-nitrobenzyl moiety is often used in substrates for studying enzyme catalysis, such as with p-nitrobenzyl esterases. nih.gov MD simulations are invaluable for understanding how a ligand like this compound might bind to a catalytic active site. nih.gov

In a typical scenario, the ligand enters the binding pocket of an enzyme. MD simulations can reveal the key interactions that stabilize the ligand-enzyme complex. For the p-nitrobenzyl group, π-π stacking interactions with aromatic residues in the active site (like tryptophan or tyrosine) are often crucial. nih.gov The simulations can track the distance and orientation between the p-nitrophenyl ring and the aromatic side chains of the protein, quantifying the stability of these interactions. Furthermore, hydrogen bonds between the carbonate or nitro groups and polar residues in the active site can be identified and their persistence over time analyzed. These dynamic simulations can illustrate the process of conformational selection or induced fit, where either the ligand selects a pre-existing optimal conformation of the enzyme, or the binding of the ligand induces a conformational change in the protein. researchgate.net

Solvent-Solute Interactions and Dynamic Behavior of the Compound

Prediction of Reactivity and Selectivity via Computational Modeling

A primary goal of computational chemistry is to predict the outcome of chemical reactions. For this compound, this involves identifying the most likely reaction pathways and predicting the selectivity of potential transformations.

Computational models can be used to explore reaction mechanisms, for example, the hydrolysis of the carbonate. By calculating the energy profile of the reaction pathway, including the structures and energies of reactants, transition states, and products, the activation energy can be determined. A lower activation energy indicates a more favorable reaction. DFT calculations are commonly employed for this purpose. researchgate.net

The regioselectivity of a reaction can also be predicted. For instance, in a reaction involving nucleophilic attack, computational models can predict whether the attack is more likely to occur at the carbonyl carbon or the benzylic carbon. This is often achieved by analyzing descriptors of reactivity derived from DFT, such as the Fukui function, which identifies the most electrophilic sites in a molecule, or by examining the LUMO, as the site with the largest orbital coefficient is often the most reactive towards nucleophiles. mdpi.comresearchgate.net Similarly, for reactions involving the aromatic ring, such as electrophilic substitution, computational models can predict the most likely position of attack by analyzing the calculated charge distribution or HOMO coefficients. researchgate.net

Table 3: Chemical Compounds Mentioned

Compound Name
This compound
Acetonitrile
Dimethylformamide (DMF)
Tryptophan

Transition State Characterization and Reaction Barrier Calculations for Transformations

The transformation of this compound, particularly in reactions involving nucleophilic attack or self-immolation following reduction of the nitro group, proceeds through high-energy transition states. Computational methods, such as Density Functional Theory (DFT), are employed to characterize the geometry of these fleeting structures and to calculate the energy barriers associated with the reactions. e3s-conferences.org

For instance, in the context of related p-nitrobenzyl compounds, DFT calculations using functionals like B3LYP with basis sets such as def2TZVP have been used to model transition states. rsc.org These calculations confirm the nature of the transition state by identifying a single imaginary frequency in the vibrational mode analysis. rsc.org The energy difference between the reactants and the transition state defines the activation energy barrier, a critical parameter that dictates the reaction rate. researchgate.net

Solvation effects also play a critical role in stabilizing transition states, particularly those with significant charge separation. researchgate.net Computational models can incorporate solvent effects, providing a more accurate picture of reaction barriers in different media. researchgate.net For example, polar solvents are known to stabilize polar transition states, lowering the activation energy for nucleophilic displacement reactions involving nitrobenzyl derivatives. researchgate.net

Table 1: Representative Calculated Activation Barriers for Related Reactions (Note: Data is illustrative of methodologies applied to similar systems, as specific data for this compound is not readily available in the cited literature.)

Reaction TypeModel Compound SystemComputational MethodCalculated Barrier (kcal/mol)Reference
N-alkylationN-alkylation of hydrazide with t-butyl carbonateDFT32.3 rsc.org
Nucleophilic AttackTBAF-mediated cyclizationDFT (TPSS/def2-TZVP)Not specified e3s-conferences.org
C–N RotationCarbamate (B1207046) ProdrugDFT (B3LYP/6-31G*)~18-20 nih.gov

Prediction of Regioselectivity and Stereoselectivity in Synthetic Applications

Computational chemistry is an invaluable tool for predicting the outcome of reactions where multiple products could be formed. rsc.org Regioselectivity, the preference for reaction at one site over another, and stereoselectivity, the preference for the formation of one stereoisomer over others, are governed by subtle differences in the activation energies of competing reaction pathways. rsc.orgalagappauniversity.ac.in

For a molecule like this compound, which possesses multiple potentially reactive sites, predicting where a nucleophile will attack is a key challenge. DFT calculations can be used to model the transition states for attack at different positions. The pathway with the lower activation energy barrier is predicted to be the major product, thus explaining the observed regioselectivity. researchgate.net Reactivity descriptors derived from computational analysis, such as Fukui functions and partial atomic charges, can also help identify the most electrophilic sites susceptible to nucleophilic attack. researchgate.net

In the context of stereoselectivity, computational modeling can be used to predict which diastereomer or enantiomer will be formed preferentially. hiroshima-u.ac.jp This is achieved by calculating the energies of the diastereomeric transition states leading to the different stereoisomers. e3s-conferences.org Even small energy differences (a few kcal/mol) can lead to high selectivity. These calculations can account for steric hindrance and electronic effects from substituents and, in the case of catalyzed reactions, the influence of the catalyst's chiral environment. rsc.org

While specific computational studies on the regioselectivity and stereoselectivity of this compound are not prominent in the reviewed literature, the principles are well-established. For example, in the alkylation of 1,2,4-triazole-3-thiones, DFT calculations were successfully used to predict and explain the observed S-alkylation regioselectivity. researchgate.net Similarly, understanding stereoselectivity in drug action is a major field where these predictive models are applied. researchgate.net The application of these computational approaches allows for the rational design of synthetic routes to achieve desired products with high selectivity. rsc.orgalagappauniversity.ac.in

Quantitative Structure-Activity Relationship (QSAR) Studies in a Synthetic Context

QSAR studies establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or chemical reactivity. In a synthetic context, QSAR can be used to understand how structural modifications to a reagent like this compound affect its performance in a reaction.

Relating Structural Modifications to Synthetic Utility and Reactivity Profiles

The reactivity of p-nitrobenzyl carbonates is highly dependent on their chemical structure. Modifications to the benzyl (B1604629) ring, the carbonate moiety, or the ethyl group can significantly alter the reagent's utility. QSAR models can quantify these relationships by correlating physicochemical or structural descriptors with observed reactivity.

A key application for p-nitrobenzyl carbonates is as protecting groups or as triggers in self-immolative linkers. researchgate.netsci-hub.box In this context, the rate of cleavage or fragmentation is a critical measure of synthetic utility. Studies on related 4-nitrobenzyl carbamates have shown that the electronic properties of substituents on the aromatic ring heavily influence the rate of reduction of the nitro group and the subsequent fragmentation. sci-hub.box Electron-donating groups can accelerate the fragmentation by stabilizing the positive charge that develops on the benzylic carbon during the elimination step. researchgate.net

QSAR models for such systems would typically use descriptors like:

Electronic Descriptors: Hammett constants (σ), calculated dipole moments, and atomic charges to quantify the electron-donating or -withdrawing nature of substituents. mdpi.com

Steric Descriptors: Molar refractivity (MR) or Taft steric parameters (Es) to quantify the size and shape of substituents.

Hydrophobicity Descriptors: The partition coefficient (logP) to describe the molecule's solubility characteristics.

A QSAR study on nitrobenzene (B124822) derivatives, for example, used quantum molecular descriptors like hyperpolarizability and conductor-like screening model (COSMO) area to model toxicity, demonstrating the utility of computationally derived parameters. dergipark.org.tr For a series of N-pyridyl-4-methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxamides, QSAR analysis revealed a direct dependence of activity on the mutual arrangement of the molecule's planar fragments. mdpi.com By developing a regression equation linking these descriptors to reactivity (e.g., reaction rate or yield), the synthetic utility of novel, untested derivatives can be predicted. scirp.orgresearchgate.net

Table 2: Common Descriptors Used in QSAR Studies for Aromatic Nitro Compounds

Descriptor TypeSpecific Descriptor ExampleInformation EncodedPotential Impact on ReactivityReference
ElectronicHammett Constant (σ)Electron-donating/withdrawing ability of a substituent.Influences stability of charged intermediates/transition states. mdpi.com
ElectronicSecond Order Hyperpolarizability (γ)Non-linear optical properties, related to electron distribution.Correlates with electronic effects influencing reactivity. dergipark.org.tr
StericMolar Refractivity (MR)Molar volume and polarizability of a group.Can indicate steric hindrance at the reaction center. mdpi.com
TopologicalWiener IndexDescribes molecular branching.Relates to overall molecular shape and potential for interaction. researchgate.net
Quantum ChemicalCOSMO AreaSurface area of the molecule from a conductor-like screening model.Relates to solvation and intermolecular interactions. dergipark.org.tr

Design Principles for Novel p-Nitrobenzyl Carbonate-Based Reagents

The insights gained from computational studies and QSAR models form the basis for the rational design of new reagents. irb.hr The goal is to create novel p-nitrobenzyl carbonate derivatives with tailored reactivity, selectivity, or other properties for specific synthetic applications. nih.govnih.gov

Key design principles for novel p-nitrobenzyl carbonate-based reagents include:

Tuning Reactivity: The electron-withdrawing nitro group is fundamental to the reactivity of these compounds. sci-hub.se Its reduction potential and the stability of the subsequent self-immolative intermediates can be fine-tuned. For example, adding further electron-withdrawing groups to the ring can make the nitro group easier to reduce, while adding electron-donating groups can accelerate the fragmentation kinetics post-reduction. researchgate.net QSAR models can predict the optimal substitution pattern to achieve a desired reaction rate. sci-hub.box

Controlling Selectivity: Computational modeling of transition states allows for the design of substrates that favor a specific reaction pathway. e3s-conferences.org For instance, if a p-nitrobenzyl carbonate is used as a protecting group, steric bulk can be introduced near one reactive site to sterically hinder attack and direct a reagent to another, less-hindered site, thereby controlling regioselectivity.

Modifying Physical Properties: The carbonate's ester group (the ethyl group in this compound) can be modified to alter physical properties like solubility without drastically changing the core reactivity of the p-nitrobenzyl trigger. Replacing the ethyl group with long alkyl chains or polyethylene (B3416737) glycol (PEG) chains could improve solubility in nonpolar or aqueous media, respectively, broadening the reagent's applicability. rsc.orgrsc.org

Introducing New Functionality: The p-nitrobenzyl carbonate framework can be incorporated into more complex molecular architectures. beilstein-journals.orgnih.gov For example, it can be used as a photocleavable linker in materials science or biology, where light triggers the reduction of the nitro group (or a related photochemical process) and subsequent cleavage. wiley-vch.denih.govacs.org The design of these systems relies on understanding the interplay between the photochemistry of the nitrobenzyl group and the properties of the attached molecules.

By combining predictive computational modeling with established structure-activity relationships, chemists can move beyond trial-and-error synthesis and rationally engineer novel p-nitrobenzyl carbonate reagents optimized for specific tasks. rsc.org

Advanced Analytical Techniques for Elucidating Reaction Mechanisms and Product Structures Involving Ethyl P Nitrobenzyl Carbonate

In Situ Spectroscopic Monitoring of Reactions Involving Ethyl p-Nitrobenzyl Carbonate

In situ spectroscopy allows for the real-time observation of a chemical reaction as it happens, providing a continuous stream of data on the concentration of reactants, intermediates, and products without altering the reaction environment. mt.comfu-berlin.de This approach is invaluable for deriving kinetic parameters and detecting short-lived species that might be missed by traditional offline analysis. mt.commagritek.com

Real-Time NMR Spectroscopy for Mechanistic Elucidation and Intermediate Detection

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for reaction monitoring, offering detailed structural and quantitative information. magritek.comrsc.org By acquiring spectra at regular intervals, changes in the chemical environment of specific nuclei (e.g., ¹H, ¹³C) can be tracked, allowing for the simultaneous measurement of reactant consumption and product formation. nih.govrsc.org

In reactions involving this compound, such as its use as a protecting group or in nucleophilic substitution, real-time NMR can follow the reaction progress. For instance, in a reaction where a nucleophile displaces the ethyl carbonate group, one would observe the disappearance of the characteristic signals of the starting material and the concurrent appearance of signals corresponding to the newly formed p-nitrobenzylated product and ethyl carbonate or its breakdown products. nih.govutoronto.ca The ability to monitor all species simultaneously provides a comprehensive kinetic profile. nih.govrsc.org

Table 1: Hypothetical ¹H NMR Signal Tracking for the Reaction of this compound with a Generic Nucleophile (Nu-H)

Compound/FragmentKey ¹H NMR Signals (ppm, estimated)Observation During Reaction
This compound~8.2 (d, 2H, Ar-H ortho to NO₂)Decrease in intensity
~7.5 (d, 2H, Ar-H meta to NO₂)Decrease in intensity
~5.3 (s, 2H, Ar-CH ₂)Decrease in intensity
~4.2 (q, 2H, O-CH ₂-CH₃)Decrease in intensity
~1.3 (t, 3H, O-CH₂-CH ₃)Decrease in intensity
p-Nitrobenzyl-Nu ProductSignals corresponding to the new structureIncrease in intensity
~8.2 (d, 2H, Ar-H ortho to NO₂)Shift and increase in intensity
~7.6 (d, 2H, Ar-H meta to NO₂)Shift and increase in intensity
~5.4 (s, 2H, Ar-CH ₂)Shift and increase in intensity
Ethyl Carbonate ByproductSignals for ethyl groupTransient appearance/disappearance

Note: Chemical shifts are estimates and would vary based on the solvent and specific nucleophile used.

ATR-FTIR Spectroscopy for Monitoring Reaction Progress and Functional Group Changes

Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) spectroscopy is another key in situ technique, ideal for monitoring changes in functional groups. mt.comutwente.nl By immersing an ATR probe directly into the reaction mixture, high-quality spectra can be obtained from optically dense solutions without sample preparation. mt.comclairet.co.uk This method is particularly sensitive to changes in bond vibrations, making it perfect for tracking the transformation of functional groups. rsc.orgresearchgate.net

For reactions of this compound, ATR-FTIR can monitor the characteristic vibrational bands. The strong carbonyl (C=O) stretch of the carbonate group is a distinct marker. As the reaction proceeds, the intensity of this carbonate C=O band would decrease, while new bands corresponding to the functional groups of the product would appear. For example, if a primary amine reacts with this compound to form a carbamate (B1207046), the disappearance of the carbonate C=O band would be accompanied by the appearance of amide C=O and N-H bands. This allows for precise tracking of the reaction endpoint and kinetic analysis. researchgate.netnih.gov

Table 2: Key IR Frequencies for Monitoring Reactions of this compound

Functional GroupCharacteristic Wavenumber (cm⁻¹)Role in Monitoring
Carbonate (O-C(=O)-O)~1750-1775 (asymmetric C=O stretch)Disappearance indicates consumption of starting material. mdpi.comresearchgate.net
Nitro (Ar-NO₂)~1520 (asymmetric stretch), ~1350 (symmetric stretch)Generally stable; acts as a reporter signal for the p-nitrobenzyl moiety.
Product Amide (R-NH-C=O)~1650-1680 (C=O stretch), ~3300 (N-H stretch)Appearance indicates formation of a carbamate product.
Product Ether (C-O-C)~1000-1300 (C-O stretch)Appearance indicates formation of an ether linkage.

Mass Spectrometry for Unraveling Complex Reaction Pathways and Intermediates

Mass spectrometry (MS) is an indispensable tool for identifying reaction products and intermediates by providing precise mass-to-charge ratio (m/z) information.

High-Resolution Mass Spectrometry (HRMS) for Precise Product Characterization

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to within a few parts per million (ppm), which allows for the unambiguous determination of a compound's elemental formula. acs.orgcopernicus.org This level of precision is critical for confirming the identity of novel derivatives of this compound and distinguishing between products with similar nominal masses.

In synthetic procedures utilizing this compound as a reagent, HRMS is the definitive method for verifying the structure of the resulting products. For example, in the synthesis of complex heterocyclic compounds where a p-nitrobenzyl group is introduced, HRMS confirms the successful incorporation of the moiety by matching the experimentally measured mass to the calculated exact mass of the expected product.

Table 3: Representative HRMS Data for Derivatives Synthesized from a p-Nitrobenzyl Precursor

Compound NameMolecular FormulaCalculated Mass [M+H]⁺Found Mass [M+H]⁺
Ethyl 4-(4-bromophenyl)-1-hexyl-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylateC₂₀H₂₇BrN₂O₃423.1283423.1270
Ethyl 4-(4-bromophenyl)-1-(3-ethoxy-3-oxopropyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylateC₁₉H₂₃BrN₂O₅439.0869439.0868
N-(p-nitrobenzyl)iminodiacetic acid copper(II) complex with 2,2′-bipyridineC₂₂H₁₉CuN₄O₆510.0628 (as [M]+)510.0 (as [M]+)

(Data sourced from studies on related p-nitrobenzyl derivatives)

Tandem Mass Spectrometry (MS/MS) for Fragment Analysis and Structural Confirmation

Tandem Mass Spectrometry (MS/MS) is a technique where specific ions (precursor ions) are selected, fragmented, and the resulting product ions are analyzed. nationalmaglab.org This process provides a fragmentation pattern that acts as a structural fingerprint, helping to elucidate the connectivity of atoms within a molecule. scielo.org.mx

For this compound, MS/MS analysis would reveal characteristic fragmentation pathways. Upon ionization, the molecule would likely undergo cleavage at its most labile bonds. The fragmentation pattern would be dominated by ions corresponding to key structural components. The most prominent fragmentation would likely be the formation of the stable p-nitrobenzyl cation. This information is crucial for distinguishing isomers and confirming the structure of reaction products. nih.gov

Table 4: Predicted Key Fragments for this compound in MS/MS

Precursor Ion (m/z)Fragment Ion (m/z)Neutral LossStructural Assignment of Fragment
226.07 [M+H]⁺136.03C₃H₆O₃p-Nitrobenzyl cation [O₂NC₆H₄CH₂]⁺
226.07 [M+H]⁺180.05C₂H₆[M-ethyl+H]⁺
226.07 [M+H]⁺152.04C₂H₅O₂Hp-Nitrobenzyloxycarbonyl ion

(Fragment predictions are based on common fragmentation patterns for carbonates and benzyl (B1604629) compounds). libretexts.orgnih.govyoutube.com

X-ray Crystallography of this compound Derivatives and Co-crystals

X-ray crystallography provides definitive, three-dimensional structural information of molecules in the solid state. While obtaining a suitable single crystal of this compound itself may be challenging, the analysis of its stable derivatives and co-crystals offers invaluable insight into the steric and electronic effects of the p-nitrobenzyl group. researchgate.net

Crystal structures of compounds synthesized using this compound reveal precise bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding and π–π stacking, which are influenced by the p-nitrobenzyl moiety. researchgate.net For instance, the crystal structure of 1-(4-nitrobenzyl)-3-allyl-1H-benzo[d]imidazol-2(3H)-one, a derivative, shows how the p-nitrobenzyl group orients itself within the crystal lattice and participates in stabilizing interactions. This information is fundamental for rational drug design, materials science, and understanding molecular recognition phenomena.

Table 5: Crystallographic Data for Selected p-Nitrobenzyl Derivatives

CompoundFormulaCrystal SystemSpace GroupKey Structural Feature
4-ethyl-2-{[(4-nitrophenyl)methyl]sulfanyl}-6-oxo-1,6-dihydropyrimidine-5-carbonitrileC₁₄H₁₂N₄O₃SMonoclinicP2₁/nNear-orthogonal relationship (84.11°) between pyrimidyl and phenyl rings.
1-(4-Nitrobenzyl)-3-allyl-1H-benzo[d]imidazol-2(3H)-oneC₁₇H₁₅N₃O₃MonoclinicP2₁/nSolid state stabilized by intermolecular π–π interactions.
4-(4-Nitrobenzyl)pyridineC₁₂H₁₀N₂O₂MonoclinicP2₁/cTwisted conformation with a dihedral angle of 78.4° between rings.

(Data sourced from published crystal structures of related derivatives). researchgate.net

Solid-State Structural Analysis of Key Intermediates and Stable Products

The precise three-dimensional arrangement of atoms within a crystalline solid is fundamental to understanding its properties and reactivity. X-ray crystallography is a powerful tool for this purpose, providing detailed insights into the molecular geometry of intermediates and final products derived from reactions involving this compound.

The solid-state structures of model carbamate compounds have also been elucidated using X-ray crystallography to understand the influence of substituents on molecular geometry. reading.ac.uk These studies provide a foundational understanding of the steric and electronic effects that govern the conformation of molecules related to this compound.

Below is a table summarizing key crystallographic data for a related p-nitrobenzyl derivative:

Parameter Value Reference
Crystal SystemMonoclinic researchgate.net
Space GroupP21/n researchgate.net
a (Å)12.2777(3) researchgate.net
b (Å)9.4312(2) researchgate.net
c (Å)12.9412(2) researchgate.net
β (°)107.945(2) researchgate.net
V (ų)1425.61(5) researchgate.net
Z4 researchgate.net
Table 1: Crystallographic data for 4-ethyl-2-{[(4-nitrophenyl)methyl]sulfanyl}-6-oxo-1,6-dihydropyrimidine-5-carbonitrile.

Elucidation of Hydrogen Bonding and Intermolecular Interactions in Crystalline States

Beyond individual molecular structures, the arrangement of molecules within a crystal lattice, governed by intermolecular forces, is of significant interest. Hydrogen bonding and other non-covalent interactions play a crucial role in the stability and physical properties of crystalline solids.

The nitro group itself can participate in various interactions. For instance, short O⋯O contacts between nitro groups can lead to molecular stacking. scribd.com Furthermore, interactions such as C—H⋯O and even more subtle forces like π–π stacking interactions contribute to the formation of complex, three-dimensional supramolecular structures. researchgate.netirb.hr The study of these interactions is critical for "crystal engineering," where the goal is to design solids with specific properties by controlling how molecules assemble. mdpi.com

Chromatographic Methods for Advanced Separation and Purity Assessment in Research

Chromatography is an indispensable tool in synthetic chemistry for both the analysis of reaction progress and the purification of products. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are particularly important in research involving this compound.

HPLC and GC for Quantitative Analysis of Reaction Mixtures and By-products

HPLC and GC are routinely used to monitor the progress of reactions by quantifying the consumption of reactants, like p-nitrobenzyl alcohol, and the formation of products, such as mono-p-nitrobenzyl malonate. google.com For instance, a reaction can be monitored by periodically taking samples from the reaction mixture and analyzing them by HPLC to determine the area percentage of the starting material and product. google.com This allows for the optimization of reaction conditions to maximize the yield of the desired product.

GC analysis is also a valuable technique for determining the yield of reactions. By using an internal standard, the yield of products can be accurately determined. acs.org For example, the yields of alkylamines synthesized from alkanoyloxycarbamates have been determined by GC analysis using biphenyl (B1667301) as an internal standard. acs.org The choice of column is critical for achieving good separation; for instance, a TraceGOLD TG-35MS capillary GC column has been successfully used for the analysis of ethylene (B1197577) carbonate and ethyl methyl carbonate. cromlab-instruments.es

The following table outlines typical conditions for the HPLC analysis of a reaction mixture:

Parameter Condition Reference
ColumnDaicel Chiralpak IA mdpi.com
Mobile PhaseHexane/2-propanol (80:20) mdpi.com
Flow Rate1 mL/min rsc.org
DetectionUV at 254 nm mdpi.comrsc.org
Table 2: Example of HPLC conditions for chiral separation.

Preparative Chromatography for Isolation of Advanced Synthetic Products

Once a reaction is complete, the desired product must be isolated from the reaction mixture, which may contain unreacted starting materials, by-products, and catalysts. Preparative chromatography is a powerful technique for this purpose, allowing for the separation and purification of compounds on a larger scale than analytical chromatography.

Both preparative thin-layer chromatography (TLC) and column chromatography are widely used. rsc.orgnih.gov In many synthetic procedures involving p-nitrobenzyl derivatives, the crude product is purified by column chromatography on silica (B1680970) gel, using a suitable solvent system such as a mixture of ethyl acetate (B1210297) and hexanes. nih.govbiorxiv.orgacs.org The choice of eluent is crucial for achieving good separation.

For more challenging separations, or for obtaining highly pure compounds, preparative HPLC is employed. biorxiv.org This technique uses a larger column and higher flow rates than analytical HPLC to isolate milligrams to grams of a specific compound. For example, a crude product can be dissolved in a suitable solvent mixture and purified on a reverse-phase C18 column using a gradient elution. biorxiv.org The fractions containing the pure product are then collected and the solvent is removed to yield the final, purified compound.

Q & A

Q. What are the common synthetic routes for Ethyl p-nitrobenzyl carbonate, and how do reaction conditions influence product yield?

this compound can be synthesized via alkylation reactions using p-nitrobenzyl bromide with ethyl α-cyano-p-substituted cinnamate derivatives in 95% ethanol under sodium carbonate catalysis. This method yields mono- and di-p-nitrobenzyl derivatives, confirmed by NMR spectral shifts (e.g., disappearance of AB-type signals at 4.51–4.75 ppm and new peaks at 3.52–4.32 ppm) . Alternative approaches involve esterification of p-nitrobenzoic acid with ethyl chloroformate or thionyl chloride, where reagent purity critically impacts yields (70–90% with high-purity reagents vs. ~40% with impure reagents) .

Q. How is NMR spectroscopy utilized to confirm the structure of this compound and its derivatives?

NMR analysis is pivotal for structural elucidation. For example, the introduction of a p-nitrobenzyl group into ethyl α-cyano-p-substituted cinnamate eliminates AB-type proton signals (e.g., Ha and Hb at 4.51–4.75 ppm) and introduces new signals corresponding to the p-nitrobenzyl substituent (e.g., Hi at 3.52 ppm and Hh at 3.92–4.32 ppm). Di-substituted derivatives further show the disappearance of N-H signals, replaced by additional AB-type peaks at lower magnetic fields .

Q. What precautions are essential during the synthesis and handling of this compound to prevent decomposition?

Key precautions include avoiding high heat during vacuum distillation, as excessive temperatures can decompose the compound. Reagent purity must be prioritized, and reactions should be conducted under inert conditions to minimize hydrolysis. Post-synthesis, the product should be stored in sealed, moisture-free containers to prevent surface degradation by atmospheric humidity .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction yields for this compound synthesis?

Yield discrepancies often arise from variations in reagent purity, reaction time, and temperature. For example, using highly pure p-nitrobenzoic acid and phosphorus pentachloride (PCl₅) increases yields to 85–90%, while impure reagents reduce yields to 40–50% . Methodological consistency in temperature control (e.g., avoiding open-flame heating) and validation via TLC or HPLC can standardize outcomes.

Q. What role does this compound play as a protective group in peptide synthesis, and how does it compare to alternatives?

The p-nitrobenzyl group is used to protect carboxyl or amino groups in peptide synthesis, offering stability under acidic conditions while being cleavable via hydrogenolysis. Studies highlight its efficiency compared to carbobenzoxy (Cbz) and tert-butyloxycarbonyl (Boc) groups, particularly in preventing racemization during coupling reactions. Its electron-withdrawing nitro group enhances stability but may require harsher deprotection conditions .

Q. How does the p-nitrobenzyl group influence stereochemical outcomes in heterocyclic systems?

X-ray crystallography reveals that the p-nitrobenzyl group maintains a trans configuration relative to the phenyl ring in oxindole systems, likely due to steric and electronic effects. This stereochemical preference can guide the design of chiral catalysts or pharmaceuticals where spatial arrangement is critical .

Q. What are the implications of using this compound in nitrosation reactions, and how can by-products be mitigated?

In nitrosation reactions, the p-nitrobenzyl group may form mutagenic by-products, such as alkylating agents detected via 4-(p-nitrobenzyl)pyridine assays. To mitigate risks, researchers should monitor reaction pH, use scavengers like ascorbic acid, and employ LC-MS to identify and quantify hazardous intermediates .

Methodological Recommendations

  • Spectral Validation : Combine NMR, IR (e.g., 1725 cm⁻¹ for carbonyl stretches), and mass spectrometry for unambiguous structural confirmation .
  • Yield Optimization : Pre-purify reagents and employ reflux conditions with excess thionyl chloride for esterification to achieve >85% yields .
  • Data Reproducibility : Document reaction parameters (e.g., molar ratios, solvent purity) rigorously to address variability in published protocols .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.